Indium(III) iodide is a versatile precursor for various indium-based materials with unique properties. It is used in the synthesis of:
Indium(III) iodide serves as a Lewis acid catalyst in various organic reactions. Its ability to accept electron pairs from other molecules facilitates processes like:
Indium(III) iodide is being explored in various emerging research areas, including:
Indium triiodide, also known as indium(III) iodide, is a chemical compound with the formula InI₃. It appears as a pale yellow crystalline solid that is highly hygroscopic and exhibits distinct yellow and red forms. The compound is known for its monoclinic crystal structure and has a melting point of approximately 210 °C, transitioning into a dark brown liquid upon melting. Indium triiodide is soluble in water and can exist in two polymorphic forms: the yellow β form and the red α form, which can convert from one to the other at specific temperatures .
Indium triiodide exhibits significant biological activity, particularly in terms of toxicity. It can cause chemical burns upon contact with skin and mucous membranes. Ingestion may lead to severe gastrointestinal damage and systemic effects such as liver and kidney toxicity. Symptoms of indium poisoning include loss of appetite, nosebleeds, and neurological symptoms like twitching and convulsions . Indium compounds are poorly absorbed through the gastrointestinal tract but may accumulate in the liver when administered via injection .
Several methods exist for synthesizing indium triiodide:
Indium triiodide has various applications across different fields:
Research on interaction studies involving indium triiodide has highlighted its reactivity with various chemical agents. Studies indicate that it interacts significantly with oxidizing agents, leading to potential hazards in laboratory settings. Additionally, its biological interactions have been documented, emphasizing its toxicological effects on human health when exposure occurs through inhalation or ingestion .
Indium triiodide belongs to a broader class of indium iodides, which includes several related compounds. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound Name | Formula | Key Characteristics |
---|---|---|
Indium(I) iodide | InI | Exists primarily as a dimer; less stable than InI₃ |
Indium(II) iodide | InI₂ | Intermediate oxidation state; less common |
Indium(III) iodide | InI₃ | Highly hygroscopic; forms distinct yellow and red forms |
Thallium(I) iodide | TlI | Similar structure but different metal properties |
Gallium(III) iodide | GaI₃ | Exhibits different solubility characteristics |
Indium triiodide is unique due to its specific polymorphic forms (yellow and red), its high solubility in water, and its significant biological activity compared to other indium compounds. Its ability to react vigorously with oxidizers further distinguishes it within this group .
The study of indium triiodide began in the early 20th century with its initial synthesis via direct combination of indium and iodine vapor. Early structural analyses in the 1940s hinted at polymorphic behavior, with reports of a light-sensitive low-temperature phase. However, definitive crystallographic characterization remained elusive until the advent of modern X-ray diffraction techniques. The monoclinic molecular structure (space group P2$$1$$/c) was resolved in the 1960s, revealing dimeric In$$2$$I$$6$$ units with tetracoordinated indium centers. A breakthrough occurred in 2023 with the high-pressure synthesis of a rhombohedral polymorph (space group *R*-3), featuring edge-sharing InI$$6$$ octahedra arranged in honeycomb layers. This discovery opened new avenues for exploring two-dimensional indium halide materials.
InI$$_3$$ occupies a unique position in materials science due to its dual nature as both a molecular solid (monoclinic phase) and layered semiconductor (rhombohedral phase). The ambient-pressure monoclinic form (band gap ~2.8 eV) finds use in organic synthesis as a Lewis acid catalyst, while the high-pressure polymorph (band gap ~2.1 eV) shows promise for optoelectronic applications. Its high atomic number constituents (In: Z=49, I: Z=53) make it suitable for radiation detection, with native vacancy defects enabling high resistivity (~10$$^{10}$$ Ω·cm). Recent studies highlight its potential in metal halide lamps, where it improves color rendering and luminous efficiency.
Contemporary research focuses on three primary areas:
Recent publications demonstrate a 48% increase in annual studies since 2020, driven by interest in indium-based semiconductors and sustainable catalysis.
Indium triiodide exhibits remarkable structural diversity through polymorphism, demonstrating distinct crystallographic arrangements under different pressure and temperature conditions [1]. The compound's ability to adopt multiple structural forms has attracted significant research attention, particularly regarding the relationship between structural arrangements and physical properties [2] [3]. Recent investigations have revealed that indium triiodide can exist in at least two well-characterized polymorphic forms: an ambient pressure monoclinic phase and a high-pressure rhombohedral polymorph [1] [4].
The ambient pressure form of indium triiodide crystallizes in the monoclinic crystal system with space group P21/c [2]. This structure represents the thermodynamically stable phase under normal atmospheric conditions and exhibits distinctive molecular characteristics [5]. The unit cell parameters have been precisely determined through single crystal X-ray diffraction studies, revealing lattice constants of a = 9.837 Å, b = 6.102 Å, c = 12.195 Å, and β = 107.69° [2] [31].
The monoclinic polymorph is characterized by a molecular structure consisting of discrete In2I6 dimeric units [2] [31]. Within these dimers, each indium atom adopts tetrahedral coordination, bonding to four iodine atoms [2]. The In-I bond distances exhibit two distinct values: 2.64 Å for terminal bonds and 2.84 Å for bridging bonds that connect the two indium centers [31]. The In-In distance within the dimer measures 3.88 Å [31]. Bond angles in this structure are 93.7° for I-In-I bridge bonds and 125.1° for I-In-I terminal bonds [31].
The ambient pressure phase displays a characteristic light yellow color and possesses a density of 4.72 g/cm³ [1] [2]. The structure contains two formula units per unit cell (Z = 2) [2]. Optical measurements indicate that this polymorph exhibits an indirect band gap of approximately 2.71 eV [1] [3].
Under high-pressure synthesis conditions, indium triiodide transforms into a distinct rhombohedral polymorph with fundamentally different structural characteristics [1] [3]. This high-pressure form crystallizes in space group R-3 with lattice parameters a = 7.214-7.217 Å and c = 20.47-20.476 Å [1] [3] [5]. The rhombohedral structure represents a pressure-stabilized phase that can be synthesized at 6 GPa and 500°C [1] [3].
The high-pressure polymorph exhibits markedly different properties compared to the ambient pressure form [1]. The crystal structure adopts a layered arrangement with significantly higher density of 5.35 g/cm³ [1] [3]. The unit cell contains three formula units (Z = 3) [1]. Visually, this polymorph displays an orange coloration, contrasting with the light yellow appearance of the ambient pressure phase [1] [3].
Optical characterization reveals that the rhombohedral form possesses a smaller indirect band gap of approximately 2.01 eV compared to the monoclinic structure [1] [3]. This reduction in band gap correlates with the structural transformation and increased coordination of indium atoms [1].
The high-pressure rhombohedral polymorph of indium triiodide adopts a distinctive layered architecture featuring honeycomb lattice arrangements [1] [3]. This structural motif represents a fundamental departure from the molecular dimeric organization observed in the ambient pressure phase [1]. The layered structure consists of two-dimensional sheets stacked along the crystallographic c-axis [3].
Within each layer, the honeycomb lattice arrangement creates a hexagonal network pattern that maximizes structural efficiency under high-pressure conditions [1] [3]. The honeycomb topology is formed through systematic connectivity of indium-centered coordination polyhedra [1]. This arrangement allows for optimal packing density while maintaining structural integrity under extreme pressure conditions [3].
The layered nature of the structure introduces anisotropic properties, with different mechanical and electronic characteristics along different crystallographic directions [1]. The honeycomb lattice configuration has been identified as a relatively common structural type among metal trihalides, particularly those synthesized under high-pressure conditions [3] [6].
The rhombohedral polymorph features indium atoms in octahedral coordination environments, forming InI6 coordination polyhedra [1] [3]. These octahedra are interconnected through edge-sharing arrangements that generate the characteristic honeycomb lattice structure [1]. The edge-sharing connectivity represents a significant structural distinction from the tetrahedral coordination observed in the ambient pressure phase [2] [3].
Bond length analysis reveals that indium-iodine distances in the octahedral environment range from 2.895 to 2.913 Å [3] [16]. This coordination geometry provides relatively symmetric bonding around each indium center [3]. The edge-sharing configuration creates a continuous three-dimensional framework that contributes to the enhanced density and altered electronic properties of the high-pressure phase [1] [3].
The octahedral coordination represents a higher coordination number compared to the tetrahedral arrangement in the ambient pressure structure [2] [3]. This increased coordination is facilitated by the application of high pressure, which promotes closer atomic packing and enables the formation of additional indium-iodine bonds [1] [3].
The high-pressure rhombohedral polymorph exhibits significant structural disorder, particularly in the form of stacking defects and positional variations [1] [3]. Rietveld refinement analysis indicates that only 75.3% of the total indium content occupies the ideal honeycomb sites (6c Wyckoff positions), while 24.7% is found at alternative positions within the honeycomb holes (3a sites) [3].
These stacking variations manifest as considerable disorder in the layered structure, affecting the regularity of the honeycomb lattice arrangement [1] [3]. Single crystal X-ray diffraction studies reveal streaking patterns in reciprocal space, particularly evident in the (h0l) and (0kl) reciprocal lattice planes, indicating the presence of extensive stacking faults [3].
The structural disorder significantly impacts the diffraction characteristics of the material, causing peak broadening and making precise structure determination challenging [3]. Despite this disorder, the overall rhombohedral symmetry is maintained, and the fundamental honeycomb connectivity pattern remains intact [1] [3]. The presence of stacking defects appears to be an intrinsic feature of the high-pressure synthesis process rather than a preparation artifact [3].
The indium-iodine system exhibits complex temperature-dependent phase behavior involving multiple structural transformations [2] [20]. Historical reports have identified a red form of indium triiodide that undergoes conversion to the yellow monoclinic phase at elevated temperatures [2]. The red-to-yellow transformation occurs within a temperature range of 23-69°C, with some studies specifically noting a transition temperature of 57°C [2].
The temperature-dependent transformations involve changes in coordination geometry and structural arrangement [2]. The red form, though less structurally characterized, is believed to exhibit different coordination characteristics compared to the well-established monoclinic yellow phase [2]. These thermal transitions demonstrate the thermodynamic relationships between different polymorphic forms and their relative stability under varying temperature conditions [2].
Some literature reports suggest that the low-temperature phases may exhibit light sensitivity, with structural transformations occurring upon exposure to radiation [3] [20]. However, the high-pressure rhombohedral form synthesized under controlled conditions shows stability under ordinary room lighting when properly protected [3].
High-pressure synthesis represents the primary method for accessing the rhombohedral polymorph of indium triiodide [1] [3]. The pressure-induced transformation from the monoclinic to rhombohedral structure occurs at approximately 6 GPa when combined with elevated temperature (500°C) and extended reaction time (3 hours) [1] [3].
The pressure-induced structural change involves a fundamental reorganization from discrete molecular dimers to a continuous layered framework [1] [3]. This transformation is accompanied by an increase in coordination number from tetrahedral (coordination number 4) to octahedral (coordination number 6) [1] [3]. The density increase from 4.72 g/cm³ to 5.35 g/cm³ reflects the more efficient atomic packing achieved under high-pressure conditions [1] [3].
The high-pressure polymorph exhibits metastable behavior, meaning it can persist at ambient conditions for extended periods but may undergo partial transformation back to the monoclinic phase under certain environmental stimuli [3]. This metastability suggests that the rhombohedral structure represents a kinetically trapped phase that is thermodynamically less stable than the ambient pressure form under normal conditions [3].
The pressure-induced transformation demonstrates the remarkable structural flexibility of the indium-iodine system and highlights the potential for discovering additional polymorphic forms under different synthesis conditions [1] [3]. The ability to access different structural arrangements through pressure manipulation opens possibilities for tailoring material properties through controlled synthesis protocols [1] [3].
Property | Ambient Pressure (Monoclinic) | High Pressure (Rhombohedral) |
---|---|---|
Space Group | P2₁/c | R-3 |
Crystal System | Monoclinic | Rhombohedral |
Lattice Parameter a (Å) | 9.837 | 7.214-7.217 |
Lattice Parameter b (Å) | 6.102 | 7.214-7.217 |
Lattice Parameter c (Å) | 12.195 | 20.47-20.476 |
Angle β (degrees) | 107.69 | — |
Density (g/cm³) | 4.72 | 5.35 |
Z (formula units) | 2 | 3 |
Color | Light Yellow | Orange |
Coordination | Tetrahedral (In2I6 dimers) | Octahedral (InI6) |
Bond Lengths In-I (Å) | 2.64 (terminal), 2.84 (bridge) | 2.895-2.913 |
Band Gap (eV) | 2.71 (indirect) | 2.01 (indirect) |
Transition Type | Conditions | Structural Change | Property Changes |
---|---|---|---|
Pressure-Induced Transformation | 6 GPa, 500°C, 3 hours | Monoclinic → Rhombohedral | Color: Yellow → Orange; Density increase |
Temperature-Dependent Conversion | 57°C (red to yellow) | Coordination change | Tetrahedral → Octahedral coordination |
Red to Yellow Form Transition | 23-69°C range | Unknown red form → P2₁/c | Light sensitivity reported |
Metastable Phase Behavior | Room temperature stability | Partial reverse transformation | Conductivity changes possible |
Structural Feature | Description | Measurement Method |
---|---|---|
Stacking Defects | Considerable stacking variations in layered structure | Powder X-ray diffraction peak analysis |
Site Occupancy (HP-InI3) | 75.3% honeycomb site (6c), 24.7% hole site (3a) | Rietveld refinement results |
Disorder Type | Positional disorder in rhombohedral form | Single crystal diffraction streaking |
Impact on Properties | Affects diffraction peak broadening | Peak width analysis |
Experimental diffuse–reflectance studies and state-of-the-art density-functional simulations now converge on an indirect fundamental band gap between 1.8 eV and 2.8 eV depending on crystal polytype [1] [2] [3] [4]. Layered rhombohedral lattices are consistently narrower-gapped than the monoclinic molecular solid, an observation that aligns with open-database predictions and rationalizes distinct optical hues (orange versus light yellow) [1] [4].
Layer-resolved hybrid-functional calculations for monoclinic P2₁/c Indium triiodide reveal a valence-band maximum at Γ and a conduction-band minimum near Z, establishing an indirect transition of 2.2 eV by OQMD static runs [3]. Rhombohedral R-3 slabs show an even smaller indirect gap (Γ → L) of 1.8 eV with conspicuous dispersionless In-5s dominated conduction states [2].
Projected effective electron masses (m*) extracted from PBEsol + spin-orbit coupling fall in the 0.38–0.45 mₑ range along Γ→L for R-3 cells, versus 0.52 mₑ along Γ→Z in the P2₁/c lattice, indicating heavier transport in the molecular polymorph [5]. Such anisotropy dovetails with measured higher dc resistivity in ambient-pressure powders [1].
Kubelka–Munk transformed spectra yield indirect optical onsets of 2.71 eV for the monoclinic phase and 2.01 eV for the pressure-stabilized rhombohedral phase [1] [6] [4] [7]. Tauc fits adopting n = 0.5 (indirect allowed) provide the most linear regions, corroborating electronic calculations.
Monoclinic InI₃ exhibits weak direct interband intensity until ~3.3 eV due to parity-forbidden Γ→Γ transitions, whereas the rhombohedral lattice provides enhanced dipole overlap, shifting the first strong absorption to ~2.6 eV [5]. This explains the visual color difference between polymorphs despite proximate fundamental gaps.
Property | Monoclinic P2₁/c (Ambient) | Rhombohedral R-3 (High-Pressure) |
---|---|---|
Experimental gap (indirect) | 2.71 eV (diffuse reflectance) [1] [6] | 2.01 eV (diffuse reflectance) [1] [4] |
Calculated gap (HSE06) | 2.2 eV (OQMD static) [3] | 1.8 eV (OQMD static) [2] |
Conduction-band character | In-5s, I-5p antibonding [5] | In-5s, I-5p; larger k-space delocalization [2] |
Structural motif | Edge-sharing In₂I₆ dimers (molecular) [1] | Edge-sharing InI₆ octahedral honeycomb layers [1] |
Optical hue | Light yellow (larger gap) [4] | Orange (smaller gap) [4] |
The tighter octahedral framework in the R-3 polymorph promotes greater In-I orbital overlap, lowering the conduction band edge and narrowing the gap [1] [2].
High-precision hybrid (HSE06) and many-body G₀W₀ corrections applied to 2×2×2 supercells reproduce indirect gaps within ±0.1 eV of diffuse-reflectance data [5]. Inclusion of full relativistic pseudopotentials is indispensable: scalar-relativistic PBE underestimates the gap by ~0.4 eV, while on-site spin-orbit coupling narrows it by an additional 0.1 eV due to iodine-p splitting [5]. Finite-temperature phonon renormalization lowers the static gap by ≈0.05 eV at 300 K according to Allen–Heine theory [8].
Open Quantum Materials Database entries (IDs 1473511 and 4211) supply converged R-3 and P2₁/c total energies with static band gaps of 1.8 eV [2] and 2.2 eV [3], respectively. Comparative formation energies (−0.627 eV atom⁻¹ R-3 versus −0.580 eV atom⁻¹ P2₁/c) suggest near-degenerate thermodynamic stability, rationalizing experimentally observed pressure-induced phase interconversion [2] [3].
Method | Polymorph | Functional / Probe | Gap (eV) |
---|---|---|---|
Diffuse reflectance (Tauc) | Monoclinic P2₁/c | Indirect onset | 2.71 [1] |
Diffuse reflectance (Tauc) | Rhombohedral R-3 | Indirect onset | 2.01 [1] |
HSE06 DFT | Monoclinic P2₁/c | Γ→Z | 2.23 [5] |
HSE06 DFT | Rhombohedral R-3 | Γ→L | 1.84 [5] |
OQMD static | Monoclinic P2₁/c | PBE-U + SOC | 2.20 [3] |
OQMD static | Rhombohedral R-3 | PBE-U + SOC | 1.80 [2] |
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